4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate
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Overview
Description
4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a phenyl ring substituted with a hexyloxy group and a cyclohexane ring substituted with an octyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-(Hexyloxy)phenol with 4-octylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hexyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various alkoxy-substituted phenyl derivatives.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The phenyl and cyclohexane rings can participate in hydrophobic interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-butylcyclohexane-1-carboxylate
- 4-(Hexyloxy)phenyl 4-decylcyclohexane-1-carboxylate
- 4-(Hexyloxy)phenyl 4-dodecylcyclohexane-1-carboxylate
Uniqueness
4-(Hexyloxy)phenyl 4-octylcyclohexane-1-carboxylate is unique due to its specific combination of a hexyloxy-substituted phenyl ring and an octyl-substituted cyclohexane ring
Properties
CAS No. |
90170-12-0 |
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Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H44O3/c1-3-5-7-9-10-11-13-23-14-16-24(17-15-23)27(28)30-26-20-18-25(19-21-26)29-22-12-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
InChI Key |
BFAKFEHUWVKJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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